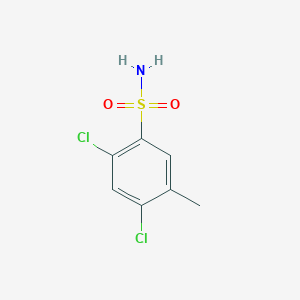
Glycoyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycoyl-coenzyme A (Glycoyl-CoA) is a crucial intermediate in the metabolism of carbohydrates. It is a molecule that plays a vital role in the production of energy in the body. The synthesis of Glycoyl-CoA is a complex process that involves several enzymatic reactions.
Mécanisme D'action
Glycoyl-coenzyme A is involved in the production of energy in the body. It enters the citric acid cycle, where it is converted to ATP, the main source of energy in the body. This compound is also involved in the synthesis of fatty acids, which are important components of cell membranes.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It is involved in the production of energy, the synthesis of fatty acids, and the regulation of blood glucose levels. This compound also plays a role in the regulation of insulin secretion and the activation of gluconeogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Glycoyl-coenzyme A is a useful molecule in the study of metabolism and energy production. It can be synthesized in the laboratory using enzymatic reactions. However, the synthesis of this compound is a complex process that requires several enzymatic reactions, which can be challenging to perform in the laboratory.
Orientations Futures
There are several future directions for the study of Glycoyl-coenzyme A. One direction is the study of the regulation of this compound synthesis and its role in the regulation of energy production. Another direction is the study of the role of this compound in the development of metabolic diseases such as diabetes. The study of this compound can also lead to the development of new therapies for metabolic disorders.
Méthodes De Synthèse
The synthesis of Glycoyl-coenzyme A involves several enzymatic reactions. The first step is the conversion of glucose to glucose-6-phosphate by the enzyme hexokinase. The second step is the conversion of glucose-6-phosphate to fructose-6-phosphate by the enzyme phosphohexose isomerase. The third step is the conversion of fructose-6-phosphate to glyceraldehyde-3-phosphate by the enzyme aldolase. The fourth step is the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase. The fifth step is the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate by the enzyme phosphoglycerate kinase. The final step is the conversion of 3-phosphoglycerate to pyruvate by the enzyme pyruvate kinase. Pyruvate is then converted to Acetyl-CoA, which is the precursor of this compound.
Applications De Recherche Scientifique
Glycoyl-coenzyme A is an important molecule in the study of metabolism and energy production. It is used in scientific research to understand the biochemical pathways involved in the metabolism of carbohydrates. This compound is also used in the study of diseases such as diabetes, where there is a dysfunction in the metabolism of carbohydrates.
Propriétés
Numéro CAS |
1264-31-9 |
|---|---|
Formule moléculaire |
C23H38N7O18P3S |
Poids moléculaire |
825.6 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(32)25-5-6-52-14(33)7-31)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,31,34-35H,3-9H2,1-2H3,(H,25,32)(H,26,36)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39) |
Clé InChI |
KLHKNYVUTZICKN-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CO)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CO)O |
Synonymes |
coenzyme A, glycoyl- glycoyl-CoA glycoyl-coenzyme A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)




![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)



![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
